molecular formula C7H8N4O2 B563165 7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione CAS No. 188297-90-7

7-Methyl-1-(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B563165
CAS No.: 188297-90-7
M. Wt: 183.18 g/mol
InChI Key: QUNWUDVFRNGTCO-BMSJAHLVSA-N
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Description

Overview of Paraxanthine (B195701) in Biological Systems and its Fundamental Research Significance

Paraxanthine, or 1,7-dimethylxanthine, is the primary metabolite of caffeine (B1668208) in humans, accounting for approximately 70-84% of ingested caffeine. wikipedia.orgnih.gov It is formed in the liver through the demethylation of caffeine, a process primarily catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme. ontosight.aihmdb.ca Paraxanthine itself is biologically active, exhibiting effects similar to caffeine as a central nervous system stimulant. wikipedia.orgontosight.ai

The research significance of paraxanthine is multifaceted:

Pharmacological Effects: Paraxanthine is a competitive nonselective phosphodiesterase inhibitor and an adenosine (B11128) receptor antagonist, similar to caffeine. wikipedia.orgmedkoo.com Research indicates it may have a more favorable profile than caffeine in some respects, with some studies suggesting it has a higher binding potency for certain adenosine receptors. taylorandfrancis.comresearchgate.net

Metabolic Pathways: Paraxanthine is further metabolized into several other compounds, including 1-methylxanthine (B19228) (1-MX) and 1-methyluric acid. ontosight.ainih.gov Investigating these pathways provides insights into the broader network of purine (B94841) metabolism. nih.gov

Given its central role in caffeine metabolism and its own biological activities, paraxanthine is a key compound of interest in nutritional science, pharmacology, and toxicology. ontosight.aimdpi.com

Rationale for Deuterium (B1214612) Labeling in Paraxanthine Investigations and Tracer Methodologies

The specific labeling of paraxanthine with deuterium at the 1-methyl position to create Paraxanthine-1-methyl-d3 offers distinct advantages for research. Deuterium is a stable, non-radioactive isotope of hydrogen that is twice as heavy as the common protium (B1232500) isotope. clearsynth.com This mass difference is the basis for its utility in tracer methodologies.

The rationale for using Paraxanthine-1-methyl-d3 includes:

Internal Standard for Quantification: Paraxanthine-1-methyl-d3 is an ideal internal standard for the quantification of unlabeled paraxanthine in biological fluids like plasma and urine using techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govacs.orgaquigenbio.com Because it is chemically identical to paraxanthine, it behaves similarly during sample extraction and chromatographic separation. clearsynth.com However, its increased mass allows it to be distinguished from the unlabeled analyte in the mass spectrometer, enabling highly accurate and precise measurements. nih.gov

Tracer for Metabolic Studies: As a tracer, Paraxanthine-1-methyl-d3 can be administered to study the in vivo metabolism of paraxanthine. zeochem.comnih.gov By tracking the appearance of the deuterium label in downstream metabolites, researchers can quantify the rates of different metabolic pathways and understand how factors like genetics or co-administered drugs might influence paraxanthine disposition. nih.govnih.gov The use of deuterium in this context is advantageous due to its low natural abundance, making the detection of the labeled species highly specific. zeochem.com

Kinetic Isotope Effect: The replacement of hydrogen with deuterium can sometimes alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de While often minimized in tracer studies by placing the label at a non-metabolically active site, the KIE itself can be a tool to probe enzymatic mechanisms. bioscientia.de In the case of Paraxanthine-1-methyl-d3, the deuterium on the methyl group could potentially influence its metabolic cleavage, providing insights into the enzymatic processes involved.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1-(trideuteriomethyl)-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731416
Record name 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188297-90-7
Record name 7-Methyl-1-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Isotopic Labeling Methodologies for Paraxanthine 1 Methyl D3

Chemical Synthesis Approaches for Site-Specific Deuterium (B1214612) Incorporation in Xanthine (B1682287) Derivatives

The chemical synthesis of deuterated xanthine derivatives requires precise control over the incorporation of deuterium at specific sites. For compounds like Paraxanthine-1-methyl-d3, the challenge lies in selectively introducing a trideuteromethyl (-CD3) group at the N1 position of the xanthine scaffold.

General strategies for deuteration often involve either incorporating the isotope early in the synthesis of the core molecule or introducing it in a late-stage functionalization step. acs.org For methylxanthines, a common and effective approach is the alkylation of a suitable xanthine precursor with a deuterated methylating agent. thieme-connect.com The reactivity of the different nitrogen atoms in the xanthine ring (N1, N3, N7, and N9) can be influenced by reaction conditions such as the choice of base and solvent, as well as the existing substituents on the ring. researchgate.net

A key precursor for Paraxanthine-1-methyl-d3 is 7-methylxanthine (B127787). By alkylating 7-methylxanthine with a deuterated methyl source, the desired N1-methyl-d3 group can be introduced. A successful strategy analogous to the gram-scale synthesis of caffeine-d9 (B20866) from xanthine involves using a strong base to deprotonate the nitrogen atoms, followed by reaction with iodomethane-d3 (B117434) (CD3I). thieme-connect.comthieme-connect.com The choice of base is critical; for instance, dimsyl sodium in tetrahydrofuran (B95107) (THF) has been shown to be effective for the exhaustive methylation of xanthine. thieme-connect.comthieme-connect.com Controlling the stoichiometry of the reagents is crucial to achieve selective mono-alkylation at the desired nitrogen.

Challenges in these syntheses include preventing methylation at other positions and ensuring high isotopic purity. The relative nucleophilicity of the nitrogen atoms in the xanthine ring generally follows the order N7 > N3 > N1, although this can be altered by substituents and reaction conditions. researchgate.net Therefore, direct methylation of xanthine often leads to a mixture of products. A more controlled approach involves a multi-step synthesis using protecting groups or starting from a precursor that already has the desired methylation pattern, such as 7-methylxanthine for the synthesis of paraxanthine (B195701) analogs.

Isotopic Enrichment Techniques for N1-methyl-d3 Labeling

The specific labeling of the N1-methyl group in paraxanthine with deuterium relies on nucleophilic substitution reactions using an isotopically enriched methylating agent. The most common and direct method is the reaction of a precursor molecule with iodomethane-d3 (CD3I). thieme-connect.com

The synthesis can be envisioned as follows:

Precursor Selection : The ideal starting material is 7-methylxanthine. This precursor already contains the required methyl group at the N7 position, leaving the N1 and N3 positions available for substitution.

Deprotonation : A suitable base is used to remove a proton from the nitrogen atom at the N1 position, creating a nucleophilic anion. The choice of base and solvent is critical to ensure selectivity and high yield. Strong bases like sodium hydride (NaH) or dimsyl sodium in an aprotic solvent like THF or dimethylformamide (DMF) are often employed. thieme-connect.comthieme-connect.com

Alkylation : The deprotonated precursor is then reacted with iodomethane-d3. The nucleophilic nitrogen attacks the electrophilic carbon of the CD3I, forming the N1-C bond and resulting in Paraxanthine-1-methyl-d3.

The isotopic enrichment of the final product is directly dependent on the isotopic purity of the starting iodomethane-d3. High-purity CD3I (typically >99% D) is readily available and ensures that the resulting Paraxanthine-1-methyl-d3 has a high degree of isotopic labeling, which is essential for its use as an internal standard. thieme-connect.com

StepDescriptionKey Reagents & ConditionsReference
1. PrecursorStarting with 7-methylxanthine to direct methylation to the N1 position.7-methylxanthine wikipedia.org
2. DeprotonationUse of a strong base to create a nucleophilic nitrogen anion.Dimsyl sodium, Sodium Hydride (NaH) in THF thieme-connect.comthieme-connect.com
3. AlkylationReaction with a deuterated methylating agent.Iodomethane-d3 (CD3I) thieme-connect.comthieme-connect.com

Purification and Analytical Characterization of Deuterated Paraxanthine Analogs

Following synthesis, the crude product must be purified and rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Purification: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for purifying methylxanthines from reaction mixtures. nih.govresearchgate.netresearchgate.net By selecting an appropriate column (e.g., reverse-phase C18) and mobile phase, Paraxanthine-1-methyl-d3 can be separated from unreacted starting materials, non-deuterated analogs, and other byproducts. Following HPLC, techniques like solvent evaporation or lyophilization can be used to isolate the pure, solid product. researchgate.net Recrystallization can also be an effective final purification step for obtaining high-purity crystalline material. thieme-connect.com

Analytical Characterization: A combination of analytical techniques is used to verify the structure and purity of the final compound.

Mass Spectrometry (MS): This is the primary technique to confirm the mass of the deuterated compound and determine the level of isotopic incorporation. nih.gov The molecular weight of Paraxanthine-1-methyl-d3 is approximately 183.18 g/mol , which is three mass units higher than that of unlabeled paraxanthine (180.16 g/mol ). wikipedia.orgaquigenbio.com High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the precise location of the deuterium label.

¹H NMR: In the proton NMR spectrum of Paraxanthine-1-methyl-d3, the signal corresponding to the N1-methyl protons would be absent, while the signal for the N7-methyl protons would remain.

¹³C NMR: The carbon signal for the N1-methyl group will appear as a septet due to coupling with the three deuterium atoms (J C-D). thieme-connect.com This provides definitive evidence of the -CD3 group.

²H NMR: Deuterium NMR can be used to directly observe the resonance of the deuterium atoms, confirming their presence in the molecule.

A Certificate of Analysis (CoA) for a reference standard like Paraxanthine-1-methyl-d3 would typically include data from these analyses to assure quality. aquigenbio.comriconnected.org.au

TechniquePurposeExpected Result for Paraxanthine-1-methyl-d3Reference
HPLCPurification and Purity AssessmentSingle peak indicating high chemical purity (>95%) nih.govresearchgate.net
Mass Spectrometry (MS)Confirm Molecular Weight & Isotopic EnrichmentMolecular ion peak at m/z ~183, confirming M+3 shift aquigenbio.comlgcstandards.com
¹H NMRConfirm Site of LabelingAbsence of N1-methyl proton signal; presence of N7-methyl signal thieme-connect.com
¹³C NMRConfirm -CD3 GroupSeptet signal for the N1-methyl carbon thieme-connect.com

Considerations for Biocatalytic Production and Labeling of Methylxanthines

Biocatalysis presents an alternative to chemical synthesis for producing methylxanthines. This approach uses whole microbial cells or purified enzymes to perform specific chemical transformations. researchgate.net Engineered strains of Escherichia coli have been developed to produce various methylxanthines, including paraxanthine, from caffeine (B1668208) or other precursors. researchgate.netmdpi.com These systems rely on heterologously expressed N-demethylase enzymes, which selectively remove methyl groups from the xanthine core. mdpi.com

For isotopic labeling, several biocatalytic strategies could be considered:

Labeled Substrate Feeding: An engineered microbe capable of producing paraxanthine could be fed a specifically labeled precursor. For instance, if a biocatalyst could perform N1-methylation of 7-methylxanthine, it could be supplied with a deuterated methyl donor like S-adenosyl-L-methionine (SAM) synthesized in a deuterium-rich environment. However, controlling the specific site of enzymatic methylation can be challenging.

Growth in Labeled Media: Growing the engineered microorganisms in a medium containing a deuterium source, such as deuterium oxide (D₂O) or deuterated carbon sources, could lead to the incorporation of deuterium into the synthesized methylxanthines. However, this would likely result in non-specific labeling across the entire molecule rather than site-specific incorporation of a -CD3 group.

Directed Evolution of Enzymes: It may be possible to engineer methyltransferase enzymes to accept deuterated methyl donors preferentially or to have altered substrate specificity, potentially enabling more controlled labeling.

While biocatalytic production of paraxanthine has been demonstrated, achieving site-specific, high-enrichment isotopic labeling like that in Paraxanthine-1-methyl-d3 remains a significant challenge. researchgate.netmdpi.com Chemical synthesis is currently the more direct and controllable method for producing such precisely labeled internal standards. The efficiency of biocatalytic reactions can also be influenced by isotope effects, where the heavier deuterium can slow down enzyme-catalyzed bond-breaking steps. thieme-connect.com

Analytical Applications of Paraxanthine 1 Methyl D3 As an Internal Standard

Principles of Deuterated Internal Standards in Quantitative Analytical Chemistry

Deuterated internal standards are compounds in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). clearsynth.com This isotopic substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but has a different molecular weight, allowing it to be distinguished by mass spectrometry. lgcstandards.com The near-identical properties ensure that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in these processes. lgcstandards.comwikipedia.org

Role in Calibration and Ensuring Measurement Accuracy

The fundamental principle of using an internal standard is to add a constant, known amount to all samples, including calibration standards and unknown samples. restek.com The calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. wikipedia.org This ratiometric approach corrects for fluctuations in sample volume, injection volume, and instrument response. scioninstruments.com Paraxanthine-1-methyl-d3, when used as an internal standard for paraxanthine (B195701), helps to create a more accurate calibration model. nih.gov Any loss of analyte during sample processing or variations in instrument sensitivity will theoretically affect both the analyte and the deuterated standard to the same extent, thus keeping their response ratio constant and ensuring the accuracy of the final calculated concentration. nih.govwuxiapptec.com

Mitigation of Matrix Effects in Complex Sample Matrices

Biological samples such as plasma, urine, and hair are inherently complex, containing numerous endogenous compounds that can interfere with the analysis. nih.govnih.gov These interferences, known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.govnih.gov Deuterated internal standards like Paraxanthine-1-methyl-d3 are particularly effective at mitigating these matrix effects. clearsynth.comd-nb.info Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same ion suppression or enhancement. lgcstandards.comchromatographyonline.com By using the analyte-to-internal standard response ratio, the variability introduced by the matrix is effectively normalized, leading to more reliable and accurate results. d-nb.infonih.gov

Enhancement of Method Precision and Robustness

The use of an internal standard significantly improves the precision and robustness of an analytical method. clearsynth.comrestek.com Precision, or the reproducibility of measurements, is enhanced because the internal standard accounts for random errors that can occur at various stages of the analytical process. scioninstruments.com Robustness, the ability of a method to remain unaffected by small, deliberate variations in method parameters, is also improved. For instance, minor fluctuations in extraction efficiency, chromatographic retention time, or mass spectrometer sensitivity are compensated for by the internal standard. nih.gov The inclusion of Paraxanthine-1-methyl-d3 makes the analytical method for paraxanthine less susceptible to these variations, ensuring consistent performance over time and across different laboratories. clearsynth.com

Development and Validation of Bioanalytical Methods Employing Paraxanthine-1-methyl-d3

The development and validation of bioanalytical methods are critical steps to ensure that the method is reliable for its intended purpose. Paraxanthine-1-methyl-d3 is frequently employed as an internal standard in such methods for the quantification of paraxanthine, a major metabolite of caffeine (B1668208).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is the gold standard for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity and selectivity. nih.gov In a typical LC-MS/MS method for paraxanthine, a known amount of Paraxanthine-1-methyl-d3 is added to the biological sample (e.g., plasma, urine, or hair extract) at the beginning of the sample preparation procedure. nih.gov

Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences and concentrate the analyte. nih.gov Following extraction, the sample is injected into an LC system where paraxanthine and Paraxanthine-1-methyl-d3 are separated from other components on a chromatographic column, typically a C18 column. The separated compounds then enter the tandem mass spectrometer.

In the mass spectrometer, the compounds are ionized, and specific precursor-to-product ion transitions are monitored for both paraxanthine and Paraxanthine-1-methyl-d3. For instance, a method might monitor the transition of m/z 181.0 → 124.3 for paraxanthine and m/z 184.0 → 124.3 for Paraxanthine-d3. The use of the isotopically labeled internal standard allows for accurate quantification even in the presence of co-eluting isomers like theophylline, which can have the same mass transition as paraxanthine. mdpi.com

Validation of such methods involves assessing parameters like linearity, accuracy, precision, selectivity, recovery, and matrix effects according to international guidelines. nih.gov The data below illustrates typical validation results for an LC-MS/MS method for caffeine and paraxanthine using their respective deuterated internal standards.

Table 1: Representative Validation Data for LC-MS/MS Analysis of Paraxanthine

Parameter Result
Linearity Range (pg/mg) 20 - 500
Precision (%RSD) < 12%
Accuracy (%bias) < 7%
Recovery > 85%
Relative Matrix Effects (%RSD) < 15%

Data derived from a study on the determination of caffeine and paraxanthine in hair. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for polar compounds like paraxanthine, GC-MS can also be used, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. The principles of using Paraxanthine-1-methyl-d3 as an internal standard remain the same in GC-MS.

In a GC-MS method, after extraction and derivatization, the sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample, and the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. rjstonline.comnih.gov

The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it only detects specific ions characteristic of the analyte and the internal standard. nih.gov For paraxanthine and its deuterated standard, specific fragment ions would be selected for quantification and confirmation. The use of Paraxanthine-1-methyl-d3 helps to correct for variability in derivatization efficiency, injection volume, and potential degradation in the hot injector. mdpi.com

Validation of a GC-MS method follows similar principles to LC-MS/MS, assessing linearity, precision, accuracy, and other parameters to ensure the method's reliability. rjstonline.com

Table 2: Example of GC-MS Method Parameters and Validation Results for a Similar Analyte

Parameter Details
Chromatographic Conditions
Column BP-5 capillary column
Injection Mode Splitless
Mass Spectrometry
Ionization Mode Electron Impact (EI)
Monitoring Selected Ion Monitoring (SIM)
Validation
Linearity (r²) > 0.99
Inter-day Precision (%RSD) 0.3 - 8.8%
Intra-day Precision (%RSD) 0.9 - 11.3%
Recovery 82.4 - 87.8%

Data adapted from a validated GC-MS method for a different pharmaceutical compound, illustrating typical performance. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Paraxanthine-1-methyl-d3
Paraxanthine
Caffeine
Theophylline

Applications in the Quantification of Paraxanthine and Related Metabolites

Paraxanthine-1-methyl-d3 serves a critical role as an internal standard in bioanalytical methods, primarily for the accurate quantification of paraxanthine and its related compounds. aquigenbio.com Paraxanthine is the principal metabolite of caffeine in humans and its concentration in biological fluids is often measured in metabolic and pharmacokinetic studies. netascientific.commedkoo.compharmaffiliates.com The use of a stable isotope-labeled (SIL) internal standard like Paraxanthine-1-methyl-d3 is considered the gold standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). netascientific.commedkoo.comresearchgate.net

The fundamental principle behind using Paraxanthine-1-methyl-d3 is isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to a biological sample (e.g., plasma, urine, or serum) at the beginning of the sample preparation process. splendidlab.com Because Paraxanthine-1-methyl-d3 is chemically and physically almost identical to the non-labeled paraxanthine (the analyte), it experiences similar extraction recovery, chromatographic retention, and ionization response in the mass spectrometer. researchgate.netsplendidlab.com Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, analysts can accurately determine the concentration of the analyte, effectively correcting for variations in sample handling and instrument response. lcms.cz

The key characteristic that allows for this quantification is the mass difference between the analyte and the internal standard. The three deuterium atoms in Paraxanthine-1-methyl-d3 give it a molecular weight that is three mass units higher than that of paraxanthine, allowing the mass spectrometer to distinguish between the two compounds while they co-elute chromatographically. synzeal.comlgcstandards.com This co-elution is ideal as it ensures both compounds are subjected to the same matrix effects at the same time. splendidlab.com

Detailed research findings have consistently demonstrated the utility of deuterated standards in improving assay accuracy and precision. For instance, in methods developed for monitoring drug metabolites, the use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. nih.govchromatographyonline.com Paraxanthine-1-methyl-d3 is specifically used for analytical method development, method validation, and quality control applications in regulated bioanalysis. aquigenbio.comsynzeal.com

Table 1: Properties of Paraxanthine and its Deuterated Internal Standard

PropertyParaxanthine (Analyte)Paraxanthine-1-methyl-d3 (Internal Standard)
Chemical Name 1,7-Dimethylxanthine3,7-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6-dione
Synonym 1,7-Dimethylxanthine1,7-Dimethylxanthine-d3 synzeal.com
CAS Number 611-59-6 lgcstandards.com188297-90-7 aquigenbio.comsynzeal.comlgcstandards.com
Molecular Formula C₇H₈N₄O₂C₇H₅D₃N₄O₂ aquigenbio.comsynzeal.com
Molecular Weight 180.17 g/mol 183.18 g/mol aquigenbio.comlgcstandards.com

Pharmacokinetic and Metabolic Tracing Studies Utilizing Paraxanthine 1 Methyl D3

Investigation of Cytochrome P450 Enzyme Activity, Particularly CYP1A2 Phenotyping

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and dietary compounds. pk-db.com CYP1A2, in particular, is a key enzyme responsible for the metabolism of caffeine (B1668208) and other methylxanthines. frontiersin.orgmdpi.com The activity of CYP1A2 varies significantly among individuals, influencing drug efficacy and the risk of adverse reactions. pk-db.com Phenotyping, the assessment of this enzymatic activity in vivo, is crucial for personalized medicine and drug development. pk-db.compk-db.com

Caffeine is extensively metabolized in the liver, with approximately 84% being converted to paraxanthine (B195701) through N-3 demethylation, a reaction predominantly catalyzed by CYP1A2. frontiersin.orgwikipedia.orgbiorxiv.org This makes the ratio of paraxanthine to caffeine in biological fluids a reliable and minimally invasive biomarker for CYP1A2 activity. nih.govnih.gov The use of Paraxanthine-1-methyl-d3 as an internal standard in these assays enhances the accuracy and reliability of quantifying the paraxanthine/caffeine ratio. aquigenbio.com Studies have validated the use of this ratio in both plasma and saliva as a robust method for CYP1A2 phenotyping, showing strong correlations with systemic caffeine clearance. nih.gov For instance, research has demonstrated that the paraxanthine/caffeine ratio measured 5-7 hours post-caffeine administration provides a reliable assessment of CYP1A2 activity. nih.gov

The table below summarizes findings from a study that utilized the paraxanthine/caffeine ratio for CYP1A2 phenotyping in different populations.

GroupNMean Paraxanthine/Caffeine RatioStandard Deviation
Regular Coffee Drinkers-0.780.26
Light/Non-Coffee Drinkers-0.380.10
Smokers17Significantly higher than non-smokers-
Non-Smokers29Bimodal distribution of activity-

Data compiled from studies on CYP1A2 phenotyping. pk-db.comnih.govnih.gov

Preclinical In Vitro and In Vivo Pharmacokinetic Profiling

The development of new therapeutic agents requires a thorough understanding of their pharmacokinetic properties. Paraxanthine-1-methyl-d3 is instrumental in preclinical studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) of paraxanthine and related compounds.

Elucidation of Metabolic Pathways and Demethylation Processes

Paraxanthine itself is subject to further metabolism. After its formation from caffeine, paraxanthine can undergo demethylation at the N1 position to form 7-methylxanthine (B127787). wikipedia.org This process, along with other metabolic transformations, can be meticulously traced using Paraxanthine-1-methyl-d3. In vitro studies using human and animal liver microsomes have been pivotal in mapping these pathways. drugbank.com For example, research has shown that in human liver microsomes, the primary metabolite of paraxanthine is 1-methylxanthine (B19228), whereas in CYP1A2-null mice, the main metabolite is 7-methylxanthine, highlighting species-specific differences in metabolism. drugbank.com

Further metabolism of paraxanthine involves oxidation by CYP2A6 and CYP1A2 to form 1,7-dimethyluric acid. wikipedia.org Another pathway involves N-acetyl-transferase 2, leading to the formation of 5-acetylamino-6-formylamino-3-methyluracil. wikipedia.org The use of deuterated paraxanthine allows researchers to follow the fate of the methyl group and understand the dynamics of these demethylation and oxidation reactions.

Studies on Absorption and Distribution Dynamics

The pharmacokinetic parameters of paraxanthine are similar to those of caffeine. wikipedia.org Oral administration of paraxanthine is followed by rapid absorption. nih.gov Comparative pharmacokinetic studies in humans have shown that the half-lives of caffeine and paraxanthine are approximately 4.1 and 3.1 hours, respectively. nih.gov The volume of distribution at a steady state for paraxanthine is around 0.63-0.72 L/kg. nih.gov The use of Paraxanthine-1-methyl-d3 in such studies, particularly in conjunction with unlabeled paraxanthine, allows for precise determination of bioavailability and distribution kinetics through isotope dilution mass spectrometry. This is especially valuable in preclinical animal models to understand how the compound distributes into various tissues, including the brain. researchgate.net

Application of Isotopic Tracer Techniques in Biochemical Research

Stable isotope-labeled compounds like Paraxanthine-1-methyl-d3 are powerful tools in biochemical research, enabling the detailed study of metabolic processes without the hazards associated with radioactive isotopes. researchgate.netotsuka.co.jp

Exploration of Isotopic Effects on Enzymatic Reactions

The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.gov While stable isotopes are generally considered not to significantly alter molecular properties, slight effects on metabolic kinetics can occur. Studying the KIE of Paraxanthine-1-methyl-d3 metabolism can provide profound insights into the mechanisms of the enzymes involved, such as CYP1A2. researchgate.net

Mechanistic and Preclinical Investigations of Paraxanthine Using Deuterated Analogs

Modulation of Neurotransmitter Systems and Receptor Antagonism

Adenosine (B11128) Receptor Interactions and Signaling Pathways

Paraxanthine (B195701) functions as an antagonist at adenosine A1 and A2A receptors, a mechanism it shares with caffeine (B1668208). caymanchem.comnih.govnih.gov This antagonism is believed to be a primary contributor to its stimulant effects on the central nervous system. nih.govwikipedia.org By blocking these receptors, paraxanthine counteracts the inhibitory effects of adenosine, a nucleoside that promotes sleep and sedation. brcrecovery.com

Studies have indicated that paraxanthine exhibits a binding affinity for adenosine receptors that is comparable to or slightly greater than that of caffeine. wikipedia.org Specifically, the binding affinities (Ki) for paraxanthine have been reported as 21 μM for A1 and 32 μM for A2A receptors. wikipedia.org Another source states the Kis values are 35 µM for A1 and 22 µM for A2 receptors. netascientific.combiomol.comcaymanchem.com This interaction with adenosine receptors indirectly influences the release of several other neurotransmitters, including norepinephrine, dopamine (B1211576), acetylcholine, serotonin, glutamate (B1630785), and gamma-aminobutyric acid (GABA). nih.gov

The antagonism of adenosine receptors by paraxanthine leads to downstream effects on intracellular signaling pathways. For instance, as a competitive non-selective phosphodiesterase inhibitor, it can increase intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). wikipedia.orgtargetmol.com This cascade can inhibit the synthesis of inflammatory mediators like TNF-alpha and leukotrienes. wikipedia.orgtargetmol.com

Table 1: Adenosine Receptor Binding Affinities (Ki)

CompoundA1 Receptor (μM)A2A Receptor (μM)A2B Receptor (μM)A3 Receptor (μM)
Paraxanthine21 wikipedia.org / 35 netascientific.combiomol.comcaymanchem.com32 wikipedia.org / 22 netascientific.combiomol.comcaymanchem.com4.5 wikipedia.org>100 wikipedia.org
CaffeineSimilar to Paraxanthine wikipedia.orgSimilar to Paraxanthine wikipedia.org--
TheophyllineWeaker than Paraxanthine wikipedia.orgWeaker than Paraxanthine wikipedia.org--

This table compiles data on the binding affinities of paraxanthine and related compounds to adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity.

Effects on Striatal Dopamine Levels and Associated Neurochemistry

Preclinical studies in animal models have demonstrated that paraxanthine can significantly influence dopamine levels in the brain, particularly in the striatum. In vivo microdialysis experiments in rats have shown that paraxanthine, but not caffeine at the same dose, significantly increases extracellular dopamine levels in the dorsolateral striatum by about 50% compared to basal levels. nih.gov This effect is thought to be mediated, at least in part, by the inhibition of nitric oxide synthase, as pretreatment with L-NAME, a nitric oxide synthase inhibitor, blocked the paraxanthine-induced increase in dopamine. nih.gov

The elevation of striatal dopamine is associated with increased locomotor activity. netascientific.combiomol.commedkoo.com This dopaminergic activity may contribute to the distinct psychostimulant profile of paraxanthine compared to caffeine. nih.gov Furthermore, paraxanthine has been shown to protect dopaminergic neurons from neurodegeneration in experimental models. nih.gov

Enzymatic Inhibition Studies, Focusing on Phosphodiesterase Activity (e.g., PDE9)

Paraxanthine acts as a competitive, non-selective inhibitor of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgtargetmol.com By inhibiting PDEs, paraxanthine increases the intracellular concentrations of these second messengers, leading to various downstream effects. wikipedia.orgtargetmol.com

Notably, research has highlighted paraxanthine's activity as a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9). wikipedia.orgnih.gov This inhibition is hypothesized to potentiate nitric oxide signaling, leading to increased release of glutamate and dopamine. wikipedia.org Ex vivo experiments have confirmed that paraxanthine can induce cGMP accumulation in the rat striatum, an effect not observed with caffeine at similar doses. nih.gov This selective action on PDE9 may be responsible for some of the behavioral effects of paraxanthine that differ from those of caffeine. wikipedia.org

Neurocognitive Effects in Animal Models

Impact on Learning and Memory Paradigms

Animal studies have provided evidence for the cognitive-enhancing effects of paraxanthine. In a study involving both young and old rats, paraxanthine supplementation was found to enhance learning and memory to a greater extent than caffeine. nih.govresearchgate.net This was demonstrated in the Morris water maze test, where supplementation with 1-methylxanthine (B19228) (a metabolite of paraxanthine) reduced the escape latency by 39% in young animals and 27% in aged animals compared to controls. nih.govplos.orgplos.org Another study showed that a high dose of paraxanthine improved escape latency compared to a high dose of caffeine in both young and old animals. nih.govnih.gov

These findings suggest that paraxanthine may have a more pronounced positive impact on cognitive functions related to learning and memory compared to its parent compound, caffeine. nih.govnutraceuticalsworld.com

Table 2: Effects of Paraxanthine and its Metabolite on Escape Latency in the Morris Water Maze

CompoundAge GroupPercentage Reduction in Escape Latency
1-MethylxanthineYoung39% nih.govplos.orgplos.org
1-MethylxanthineAged27% nih.govplos.orgplos.org
Paraxanthine (High Dose) vs. Caffeine (High Dose)YoungSignificant Improvement nih.govnih.gov
Paraxanthine (High Dose) vs. Caffeine (High Dose)OldSignificant Improvement nih.govnih.gov

This table summarizes the observed improvements in escape latency, a measure of learning and memory, in animal models following supplementation with paraxanthine or its metabolite.

Influence on Neuroplasticity and Brain-Derived Neurotrophic Factor (BDNF) Expression

Paraxanthine has been shown to positively influence neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. A key molecule involved in this process is Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival, growth, and synaptic plasticity. mdpi.comnih.gov

Studies in rats have demonstrated that supplementation with paraxanthine leads to a significant increase in BDNF levels in the brain. nih.govnutraceuticalsworld.com Notably, a high dose of paraxanthine was found to increase BDNF to a greater extent than a high dose of caffeine. nih.govnih.gov This suggests that the cognitive benefits of caffeine may, in part, be mediated by its primary metabolite, paraxanthine, through the upregulation of BDNF. nutraceuticalsworld.com The increase in BDNF is a potential mechanism of action for the observed improvements in cognitive function, as it enhances the brain's capacity for adaptation and learning. nutraceuticalsworld.commdpi.com

The manipulation of dopamine D3 receptors has also been linked to changes in BDNF expression, suggesting a complex interplay between neurotransmitter systems and neurotrophic factors in mediating the effects of psychostimulants. frontiersin.org

Anti-Fibrotic and Hepatoprotective Research

Research into the primary metabolite of caffeine, paraxanthine, has revealed significant potential for its use in combating liver fibrosis. While investigations into its deuterated analog, Paraxanthine-1-methyl-d3, in this specific therapeutic context are not publicly documented, the extensive studies on paraxanthine provide a foundational understanding of its hepatoprotective mechanisms. Paraxanthine-1-methyl-d3 is primarily utilized as an internal standard for analytical and pharmacokinetic studies involving caffeine and its metabolites. nih.govresearchgate.net

Inhibition of Connective Tissue Growth Factor (CTGF) Expression in Hepatic Cells

A pivotal aspect of paraxanthine's anti-fibrotic activity lies in its ability to suppress the expression of Connective Tissue Growth Factor (CTGF), a key molecule in the progression of fibrotic diseases. researchgate.netmedchemexpress.comfrontiersin.org Studies have demonstrated that hepatocytes are a primary source of CTGF in the liver. wikipedia.orgresearchgate.net Paraxanthine has been identified as a more potent inhibitor of hepatocellular CTGF expression than caffeine itself. researchgate.netwikipedia.orgresearchgate.net

Research indicates that paraxanthine effectively down-regulates the expression of the fibrogenic protein CTGF in hepatic cells. researchgate.net This inhibitory effect is significant, with one study reporting an inhibitory dosage (ID50) for paraxanthine on CTGF expression in hepatocytes that is 3.84-fold lower than that of caffeine. wikipedia.orgresearchgate.net Specifically, the ID50 for paraxanthine was found to be 1.15 mM. wikipedia.orgresearchgate.net Furthermore, at a concentration of 1 mM, paraxanthine was observed to inhibit the synthesis of hepatocellular CTGF by 44%. wikipedia.orgresearchgate.netnews-medical.net This effect was also noted to be reversible in the presence of a specific competitive cyclic adenosine monophosphate (cAMP) inhibitor, suggesting the involvement of the cAMP signaling pathway. wikipedia.orgresearchgate.netnews-medical.net

The table below summarizes the comparative inhibitory effects of paraxanthine and caffeine on CTGF expression in hepatocytes.

CompoundInhibitory Dosage (ID50) on CTGF Expression% Inhibition of CTGF Synthesis (at 1 mM)
Paraxanthine 1.15 mM wikipedia.orgresearchgate.net44% wikipedia.orgresearchgate.netnews-medical.net
Caffeine 4.42 mM researchgate.net-

Mechanisms of Action in Liver Fibrogenesis Models

The anti-fibrotic mechanism of paraxanthine extends to its modulation of key signaling pathways involved in liver fibrogenesis. A primary target is the transforming growth factor-beta (TGF-β) pathway, which is a central regulator of fibrosis. researchgate.netmedchemexpress.com Paraxanthine has been shown to inhibit both TGF-β-dependent and -independent synthesis of CTGF in liver parenchymal cells. researchgate.net

In experimental models of cholestatic liver fibrosis, such as bile duct ligation (BDL) in rats, oral administration of paraxanthine has been shown to attenuate hepatocellular injury and reduce intercellular collagen deposition. nih.govdrugbank.com Western blot analysis in these models revealed a reduction in the intrahepatic concentrations of Smad2/3, key signaling molecules downstream of the TGF-β receptor, as well as CTGF. drugbank.com Additionally, paraxanthine treatment led to a decrease in intrahepatic lipid peroxidation, indicating a reduction in oxidative stress. researchgate.net

It is noteworthy that while paraxanthine effectively inhibits CTGF expression in hepatocytes, it does not appear to have the same effect on hepatic stellate cells (HSCs), another cell type crucial in liver fibrosis. wikipedia.orgresearchgate.netnews-medical.net

Comparative Pharmacological Profiling of Paraxanthine in Preclinical Models

Preclinical studies have consistently demonstrated a favorable pharmacological profile for paraxanthine when compared to caffeine and other methylxanthines, particularly in terms of its toxicological properties.

In cell culture studies, paraxanthine has been shown to be less harmful to hepatocytes than caffeine, exhibiting the least toxicity among the primary caffeine-derived metabolites. researchgate.netwikipedia.org In vivo studies in animal models further support its improved safety profile. For instance, a 90-day repeated-dose oral toxicity study in Wistar rats established a no-observed-adverse-effect level (NOAEL) for paraxanthine at or above 300 mg/kg bw/d, the highest dose tested. researchgate.netfrontiersin.org In contrast, mortality was observed in the high-dose caffeine-treated group in a similar subchronic study. frontiersin.org The acute oral lethal dose (LD50) of paraxanthine in rats has been reported to be significantly higher than that of caffeine. frontiersin.org

The table below provides a comparative overview of the toxicological data for paraxanthine and caffeine from preclinical studies.

ParameterParaxanthineCaffeineReference
Hepatocyte Toxicity Less harmful than caffeine- researchgate.netwikipedia.org
90-Day NOAEL (Rats) ≥ 300 mg/kg bw/d< 185 mg/kg bw/d researchgate.netfrontiersin.org
Acute Oral LD50 (Rats) 829.20 mg/kg bw367 mg/kg bw frontiersin.org

Beyond its safety profile, paraxanthine also exhibits a distinct psychostimulant profile. While both paraxanthine and caffeine act as central nervous system stimulants, some preclinical studies suggest that paraxanthine may have a smoother and more focused cognitive-enhancing effect. nutraingredients-usa.com

Environmental Research Applications of Paraxanthine 1 Methyl D3

Utilization as an Anthropogenic Wastewater Tracer in Aquatic Ecosystems

Paraxanthine (B195701), a major metabolite of caffeine (B1668208), is increasingly recognized as a reliable chemical marker for anthropogenic wastewater contamination in aquatic environments. d-nb.infouantwerpen.benih.gov Its presence in water bodies is a direct indicator of human effluent discharge. uantwerpen.benih.gov The accurate quantification of paraxanthine is paramount in these tracer studies to determine the extent and sources of fecal pollution in rivers, lakes, and groundwater. nih.gov

This is where Paraxanthine-1-methyl-d3 becomes indispensable. It serves as an isotopically labeled internal standard in the analytical process. ucm.es In this role, it is not released into the environment as a tracer itself. Instead, a known quantity of Paraxanthine-1-methyl-d3 is added to an environmental water sample in the laboratory before analysis. Because it is chemically identical to the target analyte (paraxanthine) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample extraction and analysis but can be distinguished by a mass spectrometer. researchgate.netnih.gov This allows for the correction of any analyte loss during sample preparation or fluctuations in the instrument's signal, a common challenge in analyzing complex matrices like wastewater. researchgate.netnih.gov

The use of deuterated paraxanthine as an internal standard enhances the accuracy and reliability of the quantification of paraxanthine concentrations in environmental samples. ucm.es This precise data is crucial for:

Identifying and quantifying sources of wastewater contamination: By measuring the concentration of paraxanthine, researchers can trace the plume of wastewater from its source, such as combined sewer overflows or failing septic systems. nih.gov

Assessing the effectiveness of wastewater treatment plants: Comparing paraxanthine levels in the influent and effluent of treatment facilities helps to evaluate their removal efficiency for this and other micropollutants. d-nb.info

Understanding the transport and fate of wastewater contaminants: Accurate concentration data allows for the modeling of how wastewater-derived contaminants are transported and transformed in aquatic ecosystems.

While Paraxanthine-1-methyl-d3 is not the tracer itself, its role as an internal standard is a cornerstone of studies that use paraxanthine to track human impact on water resources.

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of Paraxanthine-1-methyl-d3, and by extension paraxanthine, in environmental matrices are predominantly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govcuny.edu This highly sensitive and selective technique is capable of measuring the very low concentrations (in the range of nanograms per liter) at which these compounds are often found in the environment. cuny.edu

The general workflow for analyzing water samples involves:

Sample Collection and Preservation: Water samples are collected from the field and often preserved to prevent the degradation of target analytes.

Internal Standard Spiking: A precise amount of Paraxanthine-1-methyl-d3 is added to the sample. ucm.es

Solid-Phase Extraction (SPE): The water sample is passed through a solid-phase extraction cartridge which retains the analytes of interest while allowing the bulk of the water and other matrix components to pass through. This step serves to concentrate the analytes and clean up the sample. d-nb.inforesearchgate.netcuny.edu

Elution: The retained analytes, including paraxanthine and the internal standard, are then washed off the SPE cartridge with a small volume of an organic solvent. d-nb.info

LC-MS/MS Analysis: The concentrated extract is injected into the LC-MS/MS system. The liquid chromatography component separates the different compounds in the mixture, and the tandem mass spectrometer identifies and quantifies them based on their specific mass-to-charge ratios and fragmentation patterns. researchgate.netnih.govcuny.edu

The table below summarizes typical parameters for the LC-MS/MS analysis of paraxanthine, for which Paraxanthine-1-methyl-d3 serves as the internal standard.

ParameterDescription
Chromatography Column Reversed-phase columns, such as C18, are commonly used to separate paraxanthine from other compounds in the sample. researchgate.netcuny.edu
Mobile Phase A gradient of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically methanol (B129727) or acetonitrile) is used to elute the compounds from the column. cuny.edu
Ionization Mode Electrospray ionization (ESI) in the positive ion mode is generally employed for the analysis of paraxanthine. cuny.educsic.es
Mass Spectrometry A triple quadrupole mass spectrometer (QqQ) is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. researchgate.netnih.gov
Precursor Ion (m/z) For Paraxanthine-1-methyl-d3, the precursor ion would be higher than that of paraxanthine due to the three deuterium atoms.
Product Ions (m/z) Specific product ions are monitored for both the analyte and the internal standard to ensure accurate identification and quantification.
Limit of Detection (LOD) Method detection limits are typically in the low nanogram per liter (ng/L) range. cuny.edu
Recovery The use of Paraxanthine-1-methyl-d3 as an internal standard helps to correct for variations in recovery during sample preparation, with reported recovery rates for the overall method often being high. researchgate.netnih.gov
Precision and Accuracy Validated methods using isotopically labeled internal standards demonstrate high precision and accuracy, with relative standard deviations and bias typically below 15%. researchgate.netnih.gov

Studies on the Environmental Fate and Transformation of Pharmaceuticals

Paraxanthine-1-methyl-d3 plays a crucial role in studies investigating the environmental fate and transformation of a wide range of pharmaceuticals and personal care products (PPCPs). d-nb.inforsc.org The widespread contamination of aquatic environments by these emerging contaminants is a significant concern, and understanding how they behave and break down is essential for assessing their ecological risks. rsc.orgresearchgate.net

The primary application of Paraxanthine-1-methyl-d3 in this context is as a surrogate or internal standard to ensure the accurate quantification of other target pharmaceutical compounds. ucm.es By providing a reliable reference point, it allows researchers to confidently measure the concentrations of pharmaceuticals in various environmental compartments (e.g., wastewater, surface water, sediment) and over time. This accurate data is the foundation for determining:

Removal Efficiencies in Wastewater Treatment Plants (WWTPs): Studies have investigated the removal and transformation of numerous pharmaceuticals in conventional and advanced WWTPs. d-nb.info By using internal standards like Paraxanthine-1-methyl-d3, researchers can precisely quantify the reduction in the concentration of a parent drug and the formation of its transformation products during different treatment stages. d-nb.info

Biodegradation and Photodegradation Rates: Laboratory and field studies designed to determine the rates at which pharmaceuticals are broken down by microorganisms or sunlight rely on accurate concentration measurements over time. The use of isotopically labeled internal standards is critical for the validity of these kinetic studies.

Identification of Transformation Products: As parent pharmaceutical compounds degrade, they form various transformation products, which may themselves be biologically active. The robust analytical methods that employ internal standards like Paraxanthine-1-methyl-d3 are essential for the tentative identification and subsequent confirmation of these new compounds. researchgate.net

For example, a study investigating the removal and transformation of a suite of pharmaceuticals in wastewater treatment plants and constructed wetlands utilized Paraxanthine-1-methyl-d3 as one of the purchased standards for their analytical procedures. d-nb.info Such studies provide valuable insights into the persistence of different drugs and the stability of their metabolites in the environment. d-nb.info The accuracy afforded by using Paraxanthine-1-methyl-d3 is therefore fundamental to building a comprehensive understanding of the environmental lifecycle of pharmaceuticals.

Computational and Biophysical Characterization of Paraxanthine and Its Analogs

Molecular Modeling and Dynamics Simulations of Xanthine (B1682287) Derivatives

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the structure, dynamics, and interactions of xanthine derivatives at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

High-level electronic structure calculations have been employed to analyze the conformational preferences of methyl groups in xanthines like caffeine (B1668208). semanticscholar.org These studies indicate that orbital interactions, specifically hyperconjugation, are the dominant forces determining the structural preferences, overriding steric effects. semanticscholar.org For paraxanthine (B195701), computational modeling has been used to explore the partial disorder observed in its solid state, which is caused by the rotation of the methyl group at the N(7) position. mdpi.com Simulations of this rotation revealed a relatively low energy barrier, suggesting fluxional behavior at room temperature. mdpi.com

Computational approaches have been developed to predict the behavior of these molecules in solution, which is critical for understanding their interactions with biological receptors. rsc.orgrsc.org For instance, a combination of density functional theory and a polarizable continuum solvation model has been successfully used to determine the structure and thermodynamic stability of molecular clusters of adenosine (B11128) analogues like caffeine and paraxanthine in aqueous environments. rsc.orgrsc.orgresearchgate.net Furthermore, molecular dynamics simulations have shed light on the stability of compounds like paraxanthine within protein binding sites. researchgate.net Two-dimensional ion mobility experiments, supported by computational modeling, have also been used to study the gas-phase structures of caffeine metabolites, revealing that isomeric compounds like paraxanthine and theobromine (B1682246) can form distinct stable protomers (isomers differing by the site of protonation). acs.org

Investigation of Self-Assembly and Molecular Aggregation in Solution

The tendency of xanthine derivatives to self-assemble into dimers and larger aggregates in solution is a key aspect of their chemical behavior. This self-association is primarily driven by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgmdpi.com Understanding this phenomenon is important as it can influence their solubility and interactions with biological targets. rsc.org

Studies comparing paraxanthine and caffeine have shown that even minor structural differences—in this case, the position of a methyl group—can significantly impact self-assembly. rsc.org While both molecules can form aggregates, they are predominantly found as monomers in solution at the low concentrations typical of biological samples. rsc.orgresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure and predict the geometry of molecules. nih.govpensoft.net It has proven invaluable in studying xanthine derivatives. aip.orgunibo.it

DFT calculations have been instrumental in predicting the stable dimeric structures of paraxanthine. rsc.org A computational screening identified 20 stable paraxanthine dimers, a significant increase from the nine found for its close analog, caffeine. rsc.org These predicted structures fall into two main categories: those linked by lateral hydrogen bonds and those where the interaction is dominated by π-π stacking. rsc.orgresearchgate.net Importantly, the computationally predicted dimer structures (synthons) show good agreement with the arrangements observed in the experimentally determined X-ray crystal structure of paraxanthine. rsc.orgresearchgate.net DFT has also been used to calculate vibrational frequencies and optimize geometric parameters, with results showing good correlation with experimental data. nih.govaip.org

Table 1: Comparison of Computationally Identified Dimers for Paraxanthine and Caffeine

Compound Number of Stable Dimer Configurations Identified by DFT Predominant Interaction Types in Dimers
Paraxanthine 20 Hydrogen Bonding and π-π Stacking rsc.org
Caffeine 9 π-π Stacking rsc.org

Isothermal Titration Calorimetry (ITC) is an experimental technique used to directly measure the heat changes associated with binding events, providing a complete thermodynamic profile of molecular interactions. It has been crucial for validating the computational predictions regarding the self-assembly of xanthine derivatives. rsc.orgrsc.orgresearchgate.net

ITC experiments have been conducted to measure the thermodynamics of the dissociation of paraxanthine and caffeine dimers in aqueous solution. rsc.org The results showed that the dissociation process for both molecules is endothermic, as indicated by positive heat peaks in the raw calorimetric data. rsc.org By fitting these data to a dimer dissociation model, key thermodynamic parameters were determined. rsc.org The Gibbs free energy of association (ΔGass) was found to be negative for both compounds, confirming that self-association is a spontaneous process. rsc.org ITC has also been employed to quantify the binding interactions between paraxanthine and other molecules, such as the functional monomer 4-vinylimidazole, demonstrating specific and strong binding. mdpi.com

Table 2: Thermodynamic Parameters for Dimer Dissociation of Paraxanthine and Caffeine via ITC

Compound Dissociation Constant (Kdiss) (M) Enthalpy of Dissociation (ΔHdiss) Gibbs Free Energy of Association (ΔGass)
Paraxanthine 0.03 ± 0.0018 Endothermic (> 0) rsc.org Negative (< 0) rsc.org
Caffeine 0.112 ± 0.0033 Endothermic (> 0) rsc.org Negative (< 0) rsc.org

Application of Density Functional Theory (DFT) for Structural Prediction

Spectroscopic and Crystallographic Studies of Xanthine Structures

Spectroscopic and crystallographic methods provide direct experimental evidence of the molecular and electronic structure of xanthine derivatives.

Spectroscopic Studies: A variety of spectroscopic techniques have been applied to characterize paraxanthine and its analogs. Two-dimensional infrared (2D IR) spectroscopy has been used to investigate vibrational relaxation and coherent energy transfer between carbonyl stretching modes in methylated xanthines in solution. aip.org The electronic structures of xanthine, caffeine, and hypoxanthine (B114508) have been studied using X-ray photoemission spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy in the gas phase, with results interpreted through advanced theoretical calculations. core.ac.uk Other techniques like Fourier-transform infrared (FTIR), FT-Raman, and femtosecond fluorescence spectroscopy have provided further details on the vibrational modes and excited-state dynamics of these compounds. mdpi.commdpi.com

Crystallographic Studies: X-ray crystallography has been used to determine the precise three-dimensional structure of paraxanthine in the solid state. rsc.org The analysis revealed that paraxanthine crystallizes in a monoclinic system. rsc.org These crystallographic studies have been vital for validating computational models, as the experimentally observed dimer arrangements (synthons) in the crystal lattice correspond well with the low-energy dimer structures predicted by DFT calculations. rsc.orgresearchgate.net Furthermore, detailed crystallographic analysis has been used to investigate and model the partial structural disorder related to the orientation of the methyl group at the N(7) position of the purine (B94841) ring. mdpi.comresearchgate.net

Table 3: Crystallographic Data for Paraxanthine

Parameter Value
Chemical Formula C7H8N4O2rsc.org
Molecular Weight 180.17 rsc.org
Crystal System Monoclinic rsc.org
Data Collection Temperature 100(2) K rsc.org

Future Directions and Emerging Research Avenues for Paraxanthine 1 Methyl D3

Advancements in Deuterated Compound Synthesis and Analytical Methodologies

The synthesis and analysis of deuterated compounds like Paraxanthine-1-methyl-d3 are continuously evolving, driven by the need for greater precision and efficiency in biomedical studies. researchgate.net The development of these methodologies is crucial for producing high-purity stable isotope-labeled internal standards (SILS) which are indispensable for quantitative mass spectrometry. acs.org

Recent progress in synthesis involves a variety of techniques, including the direct exchange of hydrogen for deuterium (B1214612), reductive deuteration, and palladium-catalyzed reactions that use heavy water (D₂O) as a deuterium source. mdpi.comxmu.edu.cn The use of laboratory microwave apparatus has also accelerated the preparation of deuterated substances through hydrogen-deuterium exchange reactions. These methods allow for the late-stage introduction of isotopic labels into molecules, which is an efficient strategy for creating complex deuterated compounds. acs.org Paraxanthine-1-methyl-d3, chemically known as 3,7-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6-dione, is synthesized for use as a labeled analogue of paraxanthine (B195701) in analytical applications. synzeal.comaquigenbio.com

For analysis, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique. nih.gov This method offers high sensitivity and selectivity for quantifying deuterated compounds and their non-deuterated counterparts in complex biological matrices like plasma. nih.gov The inclusion of a deuterated internal standard such as Paraxanthine-1-methyl-d3 is essential for accurate quantification, correcting for variations during sample preparation and analysis. rsc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to confirm the position and extent of deuterium labeling within a molecule. clearsynth.com

Methodology Description Relevance to Paraxanthine-1-methyl-d3
Palladium-Catalyzed H-D Exchange Uses a palladium catalyst and a deuterium source like D₂O to selectively replace hydrogen atoms with deuterium. mdpi.comxmu.edu.cnProvides an efficient pathway for synthesizing Paraxanthine-1-methyl-d3 with high isotopic purity.
Microwave-Assisted Synthesis Employs microwave energy to accelerate chemical reactions, including deuteration processes. Can significantly reduce reaction times for the synthesis of deuterated compounds, improving overall efficiency.
HPLC-MS/MS A highly sensitive analytical technique that separates compounds using liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio. nih.govThe gold standard for accurately measuring concentrations of Paraxanthine-1-methyl-d3 and endogenous paraxanthine in biological samples for pharmacokinetic and metabolomic studies. nih.gov
NMR Spectroscopy A technique that uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. clearsynth.comCrucial for verifying the exact location and incorporation of the deuterium atom on the methyl group of the paraxanthine molecule.

Integration of Multi-Omics Approaches in Paraxanthine Metabolomic Research

The future of understanding paraxanthine's role in human health lies in the integration of multi-omics data, which combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. frontiersin.orgbio-conferences.orgnih.gov This approach allows researchers to move beyond single data points and map the complex interactions between genes, proteins, and metabolites. nih.gov

In the context of paraxanthine research, metabolomics—the large-scale study of small molecules or metabolites—is particularly important. bio-conferences.org Untargeted metabolomics can identify broad metabolic profiles associated with paraxanthine levels, while targeted approaches can precisely quantify specific molecules. bio-conferences.org Recent studies have already begun to incorporate paraxanthine into multi-omics frameworks. For instance, the caffeine-to-paraxanthine ratio has been identified as a potential metabolic marker in studies investigating metabolic liver disorders, where it is analyzed alongside genomic and lipidomic data. frontiersin.orgfrontiersin.org

Paraxanthine-1-methyl-d3 is a key enabler for the metabolomics component of these multi-omics studies. As a stable isotope-labeled internal standard, it ensures the high accuracy and reproducibility required for quantitative metabolomics. rsc.orgresearchgate.net By providing precise measurements of paraxanthine concentrations, it strengthens the reliability of the entire multi-omics dataset, allowing for more robust correlations between metabolic changes and genetic or proteomic variations. bio-conferences.orgnih.gov This integrated approach is expected to uncover novel pathways influenced by paraxanthine and identify new biomarkers for health and disease. researchgate.net

Development of Innovative Tracer Applications in Complex Biological Systems

Deuterated compounds are ideal tracers for studying metabolic processes in vivo. mdpi.comclearsynth.com Because deuterium is a stable, non-radioactive isotope, it can be safely used in human studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. researchgate.netunibestpharm.com Paraxanthine-1-methyl-d3 is perfectly suited for such applications, allowing researchers to distinguish the administered compound from the paraxanthine produced endogenously from caffeine (B1668208) metabolism. nih.gov

Innovative tracer applications are moving beyond standard pharmacokinetic studies. One emerging area is deuterium metabolic imaging (DMI), a technique that uses magnetic resonance imaging (MRI) to visualize the spatial distribution of deuterated molecules and their metabolic products in real-time within the body. researchgate.net Using Paraxanthine-1-methyl-d3 as a probe in DMI could allow researchers to map its uptake and conversion in specific organs, such as the brain or liver, providing unprecedented insights into its site of action.

Exploration of Undiscovered Pharmacological Targets and Therapeutic Potentials

While paraxanthine is known to exert its effects primarily through the antagonism of adenosine (B11128) A1 and A2A receptors and the inhibition of phosphodiesterases (PDEs), the full spectrum of its pharmacological targets is still under investigation. wikipedia.orgncats.ionattysuperstore.com The use of its deuterated form, Paraxanthine-1-methyl-d3, offers a unique tool to explore undiscovered therapeutic potentials.

This strategy could lead to the identification of novel therapeutic uses for paraxanthine. For example, research has already pointed to its potential in treating neurodegenerative diseases, inflammatory conditions like COPD, and fibrotic diseases. ontosight.aincats.iobenthamopenarchives.com A preclinical study also found paraxanthine to be a more effective cognitive enhancer than caffeine. nutraceuticalbusinessreview.com By using Paraxanthine-1-methyl-d3 to fine-tune the compound's metabolic fate, it may be possible to optimize these effects or uncover new ones, such as targeting specific enzyme isoforms or cellular pathways not previously associated with paraxanthine.

Pharmacological Target Action of Paraxanthine Potential Therapeutic Implication
Adenosine Receptors (A1, A2A) Antagonist ncats.iofrontiersin.orgCentral nervous system stimulation, enhanced cognitive function, wakefulness. nattysuperstore.com
Phosphodiesterase (PDE), inc. PDE9 Inhibitor wikipedia.orgontosight.aiReduced inflammation, antiplatelet effects, potential treatment for cardiovascular conditions. wikipedia.orgontosight.ai
Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibitor ncats.ioTherapeutic potential in managing pulmonary inflammatory diseases. ncats.io
Connective Tissue Growth Factor (CTGF) Inhibitor of Synthesis benthamopenarchives.comPotential for managing chronic fibrogenic diseases. benthamopenarchives.com

Q & A

Q. Q1. What are the standard methods for synthesizing and characterizing Paraxanthine-1-methyl-d3 in laboratory settings?

  • Methodological Answer : The synthesis typically involves deuterium labeling at the 1-methyl position of paraxanthine, confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For characterization, researchers should report isotopic purity (e.g., ≥98% deuterium incorporation) using liquid chromatography-mass spectrometry (LC-MS) under optimized ionization conditions (e.g., electrospray ionization) . Experimental protocols must align with reproducibility standards, such as detailed reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., column chromatography) .

Q. Q2. How can researchers differentiate Paraxanthine-1-methyl-d3 from its non-deuterated analogs in metabolic studies?

  • Methodological Answer : Isotopic differentiation is achieved via mass spectrometry by monitoring the mass-to-charge (m/z) ratio shift corresponding to the deuterium substitution. For example, the molecular ion [M+H]⁺ for Paraxanthine-1-methyl-d3 (C₇H₅D₃N₄O₂) will appear at m/z 200.1, compared to m/z 197.1 for non-deuterated paraxanthine. Researchers should validate specificity using internal standards and control matrices to avoid interference from endogenous metabolites .

Advanced Research Questions

Q. Q3. What analytical challenges arise when quantifying Paraxanthine-1-methyl-d3 in biological matrices, and how can they be resolved?

  • Methodological Answer : Key challenges include matrix effects (e.g., ion suppression in plasma) and isotopic cross-talk. To mitigate these:
    • Use stable isotope-labeled internal standards (e.g., Paraxanthine-1-methyl-d6) for calibration.
    • Optimize chromatographic separation (e.g., reverse-phase HPLC with C18 columns) to resolve deuterated and non-deuterated species .
    • Validate methods per FDA guidelines for precision (CV <15%) and accuracy (85–115%) .

Q. Q4. How should researchers design experiments to investigate the pharmacokinetic stability of Paraxanthine-1-methyl-d3 under varying physiological conditions?

  • Methodological Answer :
    • In vitro stability : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C, sampling at intervals (0, 1, 2, 4, 8h) for LC-MS analysis.
    • In vivo stability : Administer deuterated paraxanthine to animal models (e.g., rodents) and collect plasma/time-course samples. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate half-life and clearance .

Q. Q5. What strategies are effective for resolving contradictory data in studies comparing Paraxanthine-1-methyl-d3’s metabolic effects to caffeine?

  • Methodological Answer : Contradictions often stem from inter-species variability or dose-dependent effects. Researchers should:
    • Conduct dose-response studies (e.g., 0.1–10 mg/kg) in multiple models (e.g., human hepatocytes vs. murine models).
    • Apply meta-analysis tools (e.g., random-effects models) to reconcile discrepancies across studies.
    • Validate findings using orthogonal assays (e.g., CYP1A2 enzyme activity vs. transcriptomics) .

Methodological and Ethical Considerations

Q. Q6. How can researchers ensure reproducibility when synthesizing Paraxanthine-1-methyl-d3 for multi-center studies?

  • Methodological Answer : Adopt standardized protocols, such as:
    • Documenting reaction kinetics (e.g., time, yield, purity) using controlled synthetic routes.
    • Sharing raw spectral data (NMR, MS) via open-access repositories (e.g., Zenodo).
    • Cross-validating results with independent labs using blinded samples .

Q. Q7. What ethical guidelines apply to studies using deuterated compounds in human trials?

  • Methodological Answer :
    • Obtain informed consent disclosing the use of isotopic labels and potential risks (e.g., trace metabolite accumulation).
    • Follow ICH E6 Good Clinical Practice (GCP) guidelines for pharmacokinetic studies, including data anonymization and adverse event reporting .

Data Analysis and Reporting

Q. Q8. How should researchers statistically analyze dose-dependent effects of Paraxanthine-1-methyl-d3 in cellular assays?

  • Methodological Answer :
    • Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
    • Report effect sizes with 95% confidence intervals to contextualize biological relevance .

Q. Q9. What criteria determine the inclusion/exclusion of Paraxanthine-1-methyl-d3 data in meta-analyses of xanthine derivatives?

  • Methodological Answer :
    • Include studies with validated analytical methods (e.g., isotopic purity ≥95%).
    • Exclude datasets lacking controls for deuterium loss or metabolic interconversion.
    • Use PRISMA guidelines to document screening processes and bias assessments .

Resource and Literature Guidance

Q. Q10. How can researchers efficiently locate primary literature on Paraxanthine-1-methyl-d3’s biochemical interactions?

  • Methodological Answer :
    • Search PubMed/Scopus with keywords: “Paraxanthine-1-methyl-d3” AND (“metabolism” OR “pharmacokinetics”).
    • Filter for studies citing CAS 188297-90-7 .
    • Prioritize journals enforcing FAIR data principles (e.g., Nature, ACS journals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.